![molecular formula C8H10N2O3 B142728 N-Acetyl-N-(4-methyl-1,3-oxazol-5-yl)acetamide CAS No. 132334-40-8](/img/structure/B142728.png)
N-Acetyl-N-(4-methyl-1,3-oxazol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-N-(4-methyl-1,3-oxazol-5-yl)acetamide, commonly known as MOAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOAA is a white crystalline powder that is soluble in water and organic solvents. It is a derivative of acetamide and contains an oxazole ring, which is responsible for its unique properties.
Wirkmechanismus
The exact mechanism of action of MOAA is not fully understood, but it is believed to work by inhibiting the production of prostaglandins, which are responsible for inflammation, pain, and fever.
Biochemical and Physiological Effects
MOAA has been shown to have several biochemical and physiological effects, including reducing inflammation, pain, and fever. It has also been shown to have insecticidal properties, making it a potential alternative to synthetic pesticides.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MOAA in lab experiments is its low toxicity and high solubility in water and organic solvents, making it easy to handle and manipulate. However, one of the limitations of using MOAA is its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on MOAA, including:
1. Further studies on its anti-inflammatory, analgesic, and antipyretic properties to develop new drugs with fewer side effects.
2. Studies on its insecticidal properties to develop new, eco-friendly pesticides.
3. Synthesis of new materials using MOAA as a building block to develop materials with unique properties.
4. Studies on the potential use of MOAA in the treatment of cancer and other diseases.
5. Development of new synthesis methods for MOAA to make it more cost-effective and readily available.
In conclusion, MOAA is a promising compound with potential applications in various fields. Its unique properties and low toxicity make it an attractive candidate for further research and development.
Synthesemethoden
MOAA can be synthesized using various methods, including acetylation of 4-methyl-5-aminooxazole and reaction of 4-methyl-5-hydroxyoxazole with acetic anhydride. The most commonly used method involves the reaction of 4-methyl-5-aminooxazole with acetic anhydride in the presence of a catalyst such as sulfuric acid.
Wissenschaftliche Forschungsanwendungen
MOAA has been widely studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, MOAA has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs. In agriculture, MOAA has been shown to have insecticidal properties, making it a potential alternative to synthetic pesticides. In materials science, MOAA has been used as a building block for the synthesis of new materials with unique properties.
Eigenschaften
CAS-Nummer |
132334-40-8 |
---|---|
Produktname |
N-Acetyl-N-(4-methyl-1,3-oxazol-5-yl)acetamide |
Molekularformel |
C8H10N2O3 |
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
N-acetyl-N-(4-methyl-1,3-oxazol-5-yl)acetamide |
InChI |
InChI=1S/C8H10N2O3/c1-5-8(13-4-9-5)10(6(2)11)7(3)12/h4H,1-3H3 |
InChI-Schlüssel |
HEKMRPZJJGILJF-UHFFFAOYSA-N |
SMILES |
CC1=C(OC=N1)N(C(=O)C)C(=O)C |
Kanonische SMILES |
CC1=C(OC=N1)N(C(=O)C)C(=O)C |
Synonyme |
Acetamide, N-acetyl-N-(4-methyl-5-oxazolyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.